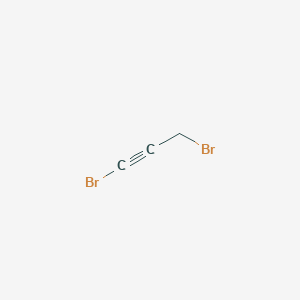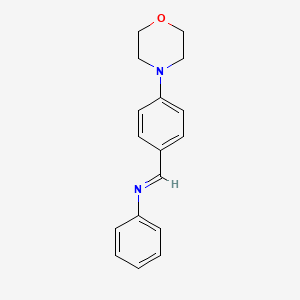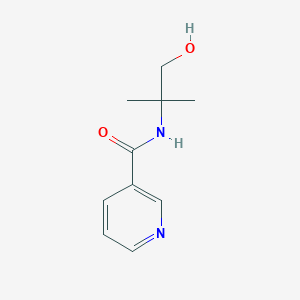
1-丙炔,1,3-二溴-
描述
1-Propyne, 1,3-dibromo- is an organobromine compound with the molecular formula C₃H₂Br₂. It is a colorless liquid with a sweet odor and is used in various organic synthesis processes. This compound is particularly notable for its role in forming C₃-bridged compounds through C-N coupling reactions.
科学研究应用
1-Propyne, 1,3-dibromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and ability to form stable compounds.
作用机制
Target of Action
It is known to be a synthetic building block used in the preparation of other compounds .
Mode of Action
It is known that brominated compounds often act by forming covalent bonds with biological macromolecules, altering their structure and function .
Pharmacokinetics
Brominated compounds are generally well-absorbed and can distribute throughout the body due to their lipophilic nature .
Result of Action
Brominated compounds can cause various biological effects due to their high reactivity and potential to form covalent bonds with biological macromolecules .
准备方法
1-Propyne, 1,3-dibromo- can be synthesized through several methods:
-
Synthetic Routes and Reaction Conditions
- One common method involves the free radical addition of allyl bromide with hydrogen bromide. This reaction typically requires a radical initiator and is conducted under controlled temperature conditions to ensure the desired product is obtained.
- Another method involves the bromination of propyne using bromine in the presence of a catalyst. This reaction is usually carried out at room temperature and yields 1-Propyne, 1,3-dibromo- as the primary product.
-
Industrial Production Methods
- Industrially, 1-Propyne, 1,3-dibromo- is produced through large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of bromine and appropriate catalysts ensures efficient production of the compound.
化学反应分析
1-Propyne, 1,3-dibromo- undergoes various chemical reactions, including:
-
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: It can also undergo elimination reactions to form alkynes. For example, treatment with a strong base like sodium amide in liquid ammonia can result in the formation of propyne.
-
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as sodium amide or potassium tert-butoxide are used, often in non-polar solvents like liquid ammonia or dimethyl sulfoxide.
-
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 1-propyne, 1-bromo-3-hydroxy-.
Elimination Reactions: The primary product is propyne, a useful alkyne in organic synthesis.
相似化合物的比较
1-Propyne, 1,3-dibromo- can be compared with other similar compounds:
-
Similar Compounds
1,3-Dibromopropane: Similar in structure but lacks the triple bond present in 1-Propyne, 1,3-dibromo-.
1,2-Dibromoethane: Another organobromine compound used in organic synthesis but with different reactivity due to its two-carbon backbone.
1,2,3-Tribromopropane: Contains an additional bromine atom, leading to different reactivity and applications.
-
Uniqueness
- The presence of the triple bond in 1-Propyne, 1,3-dibromo- makes it more reactive in certain types of reactions, such as nucleophilic substitution and elimination. This unique feature allows it to be used in specific synthetic applications where other similar compounds may not be suitable.
属性
IUPAC Name |
1,3-dibromoprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2/c4-2-1-3-5/h2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKIXODUXSEILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460856 | |
| Record name | 1-Propyne, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-16-7 | |
| Record name | 1-Propyne, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromoprop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Tert-butyl-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B1658873.png)
![Pyridinium, 4-amino-1-[(4-nitrophenyl)methyl]-, chloride](/img/structure/B1658874.png)
![5-[[3-Bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1658875.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] cyclopropanecarboxylate](/img/structure/B1658877.png)

![N-acetyl-N-[4-[[4-(diacetylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B1658881.png)
![Ethyl 4-chloro-2-nitro-5-[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B1658884.png)
![N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide](/img/structure/B1658885.png)
![(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658889.png)

![2-cyano-N-(2-methoxyethyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B1658892.png)
![N-[(E)-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1658893.png)
![N-{[5-({[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B1658895.png)
